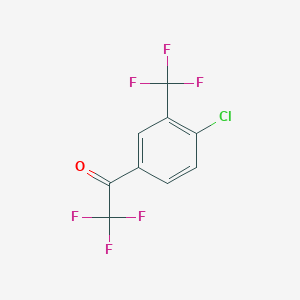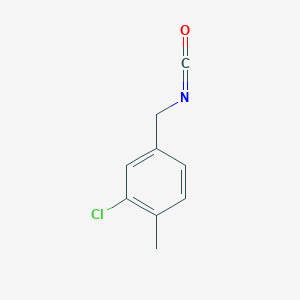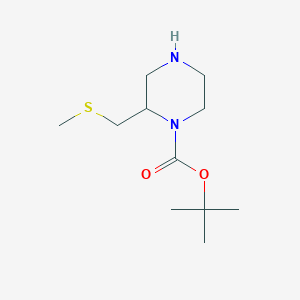
2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid is a compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound known for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of hydrazones with appropriate aldehydes or ketones under acidic conditions to form the indazole ring . Subsequent alkylation and carboxylation steps are employed to introduce the 2,2-dimethyl and propanoic acid groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .
化学反応の分析
Types of Reactions: 2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halogens, amines, or thiols .
科学的研究の応用
2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation and apoptosis . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
類似化合物との比較
- 1-Methyl-1H-indazole-4-acetic acid
- 1-Methyl-3,5,6,7-tetrahydro-indazol-4-one
- 2-(1-Methyl-1H-indazol-4-yl)propanoic acid
Comparison: 2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
2,2-dimethyl-3-(1-methylindazol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,12(16)17)8-10-9-6-4-5-7-11(9)15(3)14-10/h4-7H,8H2,1-3H3,(H,16,17) |
InChIキー |
VRWODTKRPAUEIN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=NN(C2=CC=CC=C21)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


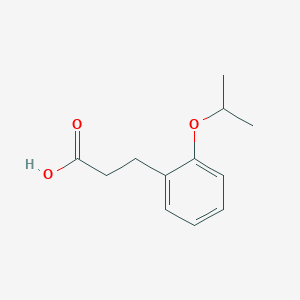
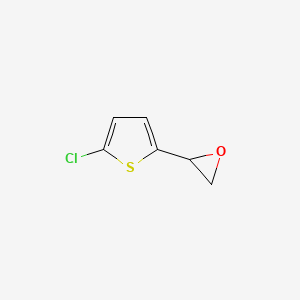
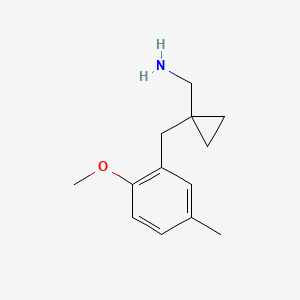
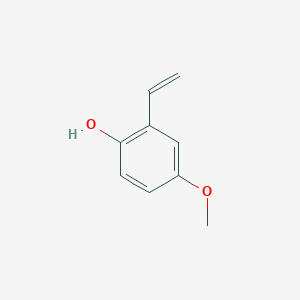
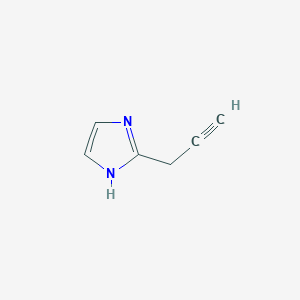
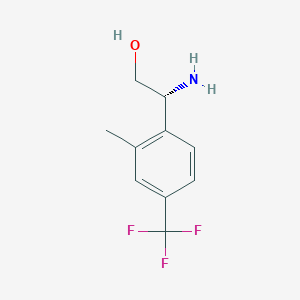


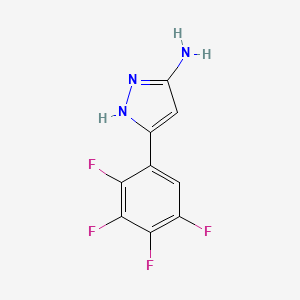
![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13610925.png)

